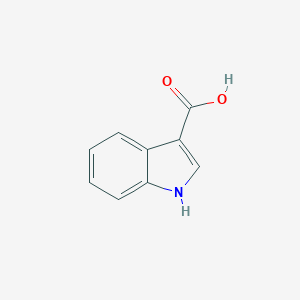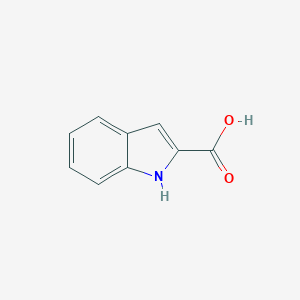
L-Threonin-7-amido-4-methylcumarin
Übersicht
Beschreibung
L-Threonine 7-amido-4-methylcoumarin is a synthetic compound with the empirical formula C14H16N2O4 · HCl and a molecular weight of 312.75 . It is often used as a fluorogenic substrate in biochemical assays, particularly for the detection and measurement of enzyme activity.
Wissenschaftliche Forschungsanwendungen
L-Threonine 7-amido-4-methylcoumarin is widely used in scientific research, particularly in the fields of biochemistry and molecular biology. It serves as a fluorogenic substrate for the detection of enzyme activity, including aminopeptidases and proteases . This compound is valuable in studying enzyme kinetics, screening for enzyme inhibitors, and understanding protein degradation pathways .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of L-Threonine 7-amido-4-methylcoumarin typically involves the coupling of L-threonine with 7-amido-4-methylcoumarin. This process can be achieved through various peptide coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions .
Industrial Production Methods: Industrial production methods for L-Threonine 7-amido-4-methylcoumarin are not widely documented. the general approach would involve large-scale peptide synthesis techniques, ensuring high purity and yield through optimized reaction conditions and purification processes.
Analyse Chemischer Reaktionen
Types of Reactions: L-Threonine 7-amido-4-methylcoumarin primarily undergoes hydrolysis reactions when exposed to specific enzymes. It can also participate in substitution reactions under appropriate conditions .
Common Reagents and Conditions: Common reagents used in reactions involving L-Threonine 7-amido-4-methylcoumarin include peptide coupling agents like EDC and HOBt for synthesis, and various proteases for hydrolysis .
Major Products Formed: The major products formed from the hydrolysis of L-Threonine 7-amido-4-methylcoumarin are L-threonine and 7-amido-4-methylcoumarin, which can be detected through their fluorescent properties .
Wirkmechanismus
The mechanism of action of L-Threonine 7-amido-4-methylcoumarin involves its hydrolysis by specific enzymes, leading to the release of a fluorescent product. This fluorescence can be measured to determine enzyme activity. The molecular targets include various aminopeptidases and proteases, which cleave the amide bond in the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
- L-Leucine 7-amido-4-methylcoumarin
- L-Tyrosine 7-amido-4-methylcoumarin
- L-Methionine 7-amido-4-methylcoumarin
Uniqueness: L-Threonine 7-amido-4-methylcoumarin is unique due to its specific substrate properties for certain enzymes, making it particularly useful in assays requiring high sensitivity and specificity . Its structural similarity to other amino acid-coumarin compounds allows for comparative studies in enzyme activity and specificity .
Eigenschaften
IUPAC Name |
(2S,3R)-2-amino-3-hydroxy-N-(4-methyl-2-oxochromen-7-yl)butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4/c1-7-5-12(18)20-11-6-9(3-4-10(7)11)16-14(19)13(15)8(2)17/h3-6,8,13,17H,15H2,1-2H3,(H,16,19)/t8-,13+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIZVQDJSQAAKEU-OQPBUACISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(C(C)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H]([C@@H](C)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80426784 | |
| Record name | L-Threonine 7-amido-4-methylcoumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80426784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
191723-66-7 | |
| Record name | L-Threonine 7-amido-4-methylcoumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80426784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















